2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoicacid

Description

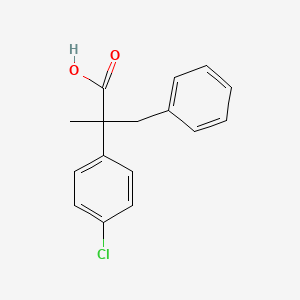

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is a substituted propanoic acid derivative featuring a 4-chlorophenyl group, a methyl group, and a phenyl group attached to the central carbon backbone.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJKCHLLQFYGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a Michael addition with methyl acrylate, followed by hydrolysis and decarboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related chlorophenyl-substituted carboxylic acids:

Physicochemical Properties

Key properties are compared below:

*Predicted values based on structural analogs.

†Calculated from molecular formula.

‡Inferred from related carboxylic acids .

Pharmacological and Industrial Relevance

- Biological Activity : Chlorophenyl-substituted acids often exhibit herbicidal (e.g., auxin-like activity in ) or anti-inflammatory effects. The dual aromatic groups in the target compound may enhance receptor binding affinity compared to simpler analogs .

- Stereochemical Impact: Enantiomers (e.g., (S)-2-(4-chlorophenyl)propanoic acid in ) show chirality-dependent activity, implying that the target compound’s stereochemistry could critically influence its efficacy .

Biological Activity

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid

- Molecular Formula : C16H15ClO2

- Molecular Weight : 274.75 g/mol

Anti-inflammatory Properties

Research indicates that 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid exhibits significant anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation. Inhibition of COX results in reduced levels of inflammatory mediators, leading to alleviation of pain and swelling.

Analgesic Effects

The compound has also been studied for its analgesic properties. In various animal models, it has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is believed to be mediated through both peripheral and central mechanisms, including modulation of pain pathways in the central nervous system.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Study Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Analgesic | Central and peripheral modulation | |

| Antimicrobial | Inhibition of bacterial enzymes | |

| Antioxidant | Scavenging free radicals |

Case Study: Analgesic Efficacy in Animal Models

In a study conducted on rodents, 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid was administered at varying doses to evaluate its analgesic effects. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test. The compound demonstrated significant analgesia at doses comparable to ibuprofen, suggesting its potential as an effective pain reliever.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are critical. Toxicological studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal adverse effects observed in long-term studies. However, further research is necessary to fully understand its pharmacokinetics and potential toxicity in humans.

Q & A

Q. What experimental designs resolve contradictions in reported spectral data or physicochemical properties?

- Methodological Answer : Perform collaborative ring trials using standardized protocols (e.g., USP-NF guidelines) to harmonize melting point or solubility data. For spectral discrepancies, use deuterated solvents and internal standards (e.g., TMS) across labs. Publish raw datasets in open repositories for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.